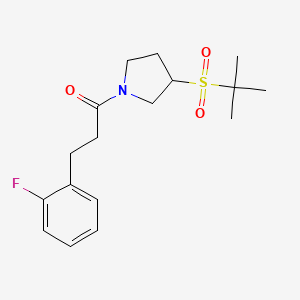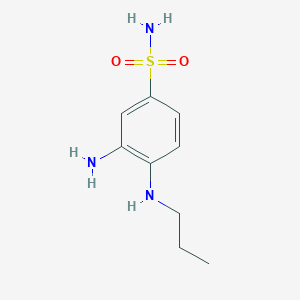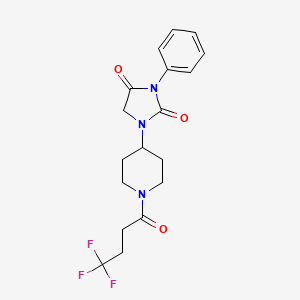
3-Phenyl-1-(1-(4,4,4-trifluorobutanoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule with several functional groups, including a phenyl group, a piperidinyl group, and an imidazolidinedione group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific studies on this compound, it’s not possible to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its molecular structure, particularly the functional groups present. For example, the carbonyl groups in the imidazolidinedione part of the molecule could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. Some properties can also be predicted based on the compound’s molecular structure .Applications De Recherche Scientifique
Anticancer Research
This compound has shown potential in anticancer research, particularly in the synthesis of derivatives that exhibit cytotoxic effects against cancer cell lines. The presence of the imidazolidine-2,4-dione moiety is significant in the development of new therapeutic agents .
Antimicrobial and Antioxidant Activities
The structural framework of this compound allows for the synthesis of derivatives with notable antimicrobial properties. These derivatives can be compared to reference drugs like amoxicillin for their antibacterial efficacy, and to fluconazole for antifungal activity . Additionally, the antioxidant potential of these derivatives contributes to their therapeutic value.
Chemical Sensor Development
In the field of chemical engineering, derivatives of this compound are used in the preparation of functionalized sol-gel matrix materials. These materials are crucial for the development of chemical sensors, including those for detecting organophosphonate nerve agents .
Pharmacological Applications
The compound’s derivatives have been utilized in pharmacology, particularly in the synthesis of ketoimines with trifluoromethyl substituents. These ketoimines are important for their potential medicinal properties, including the chelate extraction of trivalent lanthanides and the formation of ternary lanthanide complexes .
Biochemical Studies
In biochemistry, the compound’s derivatives serve as ligands in various biochemical processes. Their ability to form complexes with metal cations is leveraged in biochemical assays and studies .
Materials Science
The compound is instrumental in materials science, especially in the synthesis of new materials with specific properties. Its derivatives can be used to create novel materials with desired characteristics for industrial applications .
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, flammable, or environmentally hazardous. Safety data sheets (SDS) provide information on the hazards of a compound, as well as how to handle and store it safely .
Orientations Futures
Propriétés
IUPAC Name |
3-phenyl-1-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3/c19-18(20,21)9-6-15(25)22-10-7-13(8-11-22)23-12-16(26)24(17(23)27)14-4-2-1-3-5-14/h1-5,13H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFRDDYSWNPARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(1-(4,4,4-trifluorobutanoyl)piperidin-4-yl)imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2855546.png)

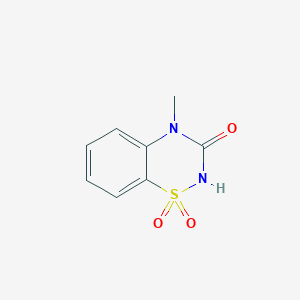

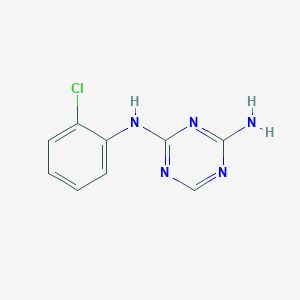
![3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2855556.png)
![5-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2855557.png)

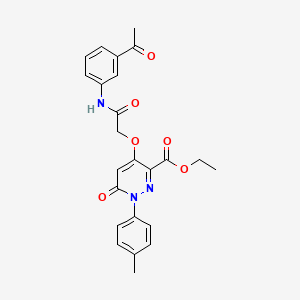
![7-Fluoro-3-[[1-(2-phenoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2855560.png)
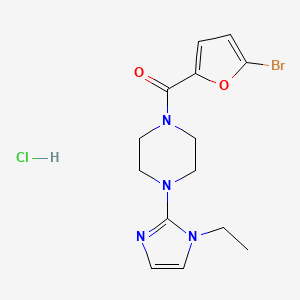
![N-{3-[cyclopentyl(2-furylmethyl)amino]propyl}-4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2855566.png)
